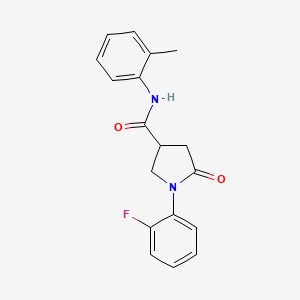![molecular formula C24H21N3O B5359742 2-{2-[4-(dimethylamino)phenyl]vinyl}-3-phenyl-4(3H)-quinazolinone](/img/structure/B5359742.png)
2-{2-[4-(dimethylamino)phenyl]vinyl}-3-phenyl-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{2-[4-(dimethylamino)phenyl]vinyl}-3-phenyl-4(3H)-quinazolinone, also known as DMQX, is a synthetic compound that has been extensively studied for its pharmacological properties. DMQX is a non-competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. It has been shown to have potential applications in scientific research, particularly in the field of neuroscience.
作用机制
2-{2-[4-(dimethylamino)phenyl]vinyl}-3-phenyl-4(3H)-quinazolinone acts as a non-competitive antagonist of the AMPA receptor subtype. It binds to a site on the receptor that is distinct from the glutamate binding site, and blocks the ion channel that allows ions to flow into the cell. This results in a reduction in the excitatory activity of the receptor, which can have various effects depending on the specific physiological context.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its role as an antagonist of the AMPA receptor, it has been shown to modulate the activity of other ion channels and receptors. This compound has been shown to have anticonvulsant properties, and has been investigated as a potential treatment for epilepsy. It has also been shown to have neuroprotective effects, and has been investigated as a potential treatment for neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 2-{2-[4-(dimethylamino)phenyl]vinyl}-3-phenyl-4(3H)-quinazolinone in lab experiments is that it is a highly selective antagonist of the AMPA receptor subtype, which allows researchers to study the specific role of this receptor in various physiological processes. However, one limitation of using this compound is that it can have off-target effects on other receptors and ion channels, which can complicate the interpretation of experimental results.
未来方向
There are many potential future directions for research on 2-{2-[4-(dimethylamino)phenyl]vinyl}-3-phenyl-4(3H)-quinazolinone and its pharmacological properties. One area of interest is the role of the AMPA receptor in neurodegenerative diseases, and the potential therapeutic applications of this compound in these conditions. Another area of interest is the development of more selective AMPA receptor antagonists, which could have fewer off-target effects and be more useful as research tools. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, and to explore its potential applications in other areas of neuroscience research.
合成方法
2-{2-[4-(dimethylamino)phenyl]vinyl}-3-phenyl-4(3H)-quinazolinone can be synthesized through a multi-step process starting with 2-nitroaniline and benzaldehyde. The nitro group is reduced to an amino group, and then the compound is subjected to a condensation reaction with 4-(dimethylamino)benzaldehyde. The resulting intermediate is then cyclized to form the quinazolinone ring. The final product is obtained through purification and isolation steps.
科学研究应用
2-{2-[4-(dimethylamino)phenyl]vinyl}-3-phenyl-4(3H)-quinazolinone has been used extensively in scientific research as a tool to study the function of the AMPA receptor subtype. It has been shown to block the receptor's ion channel, which allows researchers to study the role of the receptor in various physiological and pathological processes. This compound has been used to investigate the role of the AMPA receptor in synaptic plasticity, learning and memory, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-[(Z)-2-[4-(dimethylamino)phenyl]ethenyl]-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O/c1-26(2)19-15-12-18(13-16-19)14-17-23-25-22-11-7-6-10-21(22)24(28)27(23)20-8-4-3-5-9-20/h3-17H,1-2H3/b17-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQTUMLFOYEJRU-VKAVYKQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-methyl-4-pyridinyl)(2-{[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)amine](/img/structure/B5359661.png)

![(1R*,5S*,6r)-3-(3,5-dichloro-2-hydroxybenzyl)-N-(2-hydroxyethyl)-N-methyl-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B5359671.png)

![methyl 5-{5-[2-(4-bromophenyl)-2-cyanovinyl]-2-furyl}-2-chlorobenzoate](/img/structure/B5359675.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5359681.png)
![4-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)carbonyl]benzonitrile](/img/structure/B5359685.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5359691.png)
![7-(4-ethoxyphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5359698.png)
![ethyl 1-[4-(2-cyanophenoxy)butyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5359717.png)

![methyl 4-ethyl-5-methyl-2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5359736.png)
![4-{[(2-methoxyphenyl)thio]methyl}-2(1H)-quinolinone](/img/structure/B5359749.png)
